Ac-LEVD-PNA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

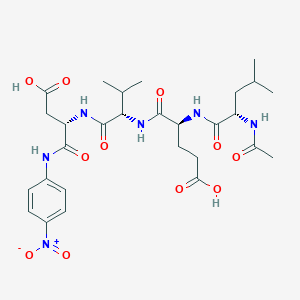

When cleaved by caspase-4, it releases p-nitroaniline, which can be quantified by measuring absorbance at 405 nm . This compound is widely used in biochemical assays to detect and measure caspase-4 activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ac-LEVD-PNA is synthesized through solid-phase peptide synthesis (SPPS). The process involves sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide sequence N-Acetyl-Leu-Glu-Val-Asp is synthesized, followed by the attachment of p-nitroaniline. The final product is cleaved from the resin and purified .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

Ac-LEVD-PNA primarily undergoes hydrolysis when acted upon by caspase-4. This reaction cleaves the peptide bond between the aspartic acid residue and p-nitroaniline, releasing the chromogenic p-nitroaniline .

Common Reagents and Conditions

Reagents: Caspase-4 enzyme, buffer solutions (e.g., TRIS, HEPES), and DMSO for solubilization.

Conditions: The reaction is typically carried out at physiological pH (7.0-8.0) and temperature (37°C)

Major Products

The major product of the hydrolysis reaction is p-nitroaniline, which can be detected and quantified spectrophotometrically .

Wissenschaftliche Forschungsanwendungen

Ac-LEVD-PNA is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the detection and quantification of caspase-4 activity, which is crucial for studying apoptosis and inflammatory responses .

Chemistry

In chemistry, this compound is used to study enzyme kinetics and substrate specificity of caspase-4. It helps in understanding the catalytic mechanisms of this enzyme .

Biology

In cell biology, this compound is employed to investigate the role of caspase-4 in apoptosis and inflammation. It is used in various assays to measure caspase-4 activity in cell lysates and tissue extracts .

Medicine

In medical research, this compound is used to explore the involvement of caspase-4 in diseases such as neurodegenerative disorders, cancer, and inflammatory diseases. It aids in the development of potential therapeutic interventions targeting caspase-4 .

Industry

In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify caspase-4 inhibitors, which could serve as potential drug candidates .

Wirkmechanismus

Ac-LEVD-PNA functions as a substrate for caspase-4. The enzyme recognizes and binds to the peptide sequence N-Acetyl-Leu-Glu-Val-Asp. Upon binding, caspase-4 cleaves the peptide bond between the aspartic acid residue and p-nitroaniline, releasing p-nitroaniline. This cleavage event can be monitored by measuring the absorbance of p-nitroaniline at 405 nm .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Ac-DEVD-PNA: A substrate for caspase-3, used to measure caspase-3 activity.

Ac-YVAD-PNA: A substrate for caspase-1, used to measure caspase-1 activity.

Ac-VEID-PNA: A substrate for caspase-6, used to measure caspase-6 activity

Uniqueness

This compound is unique in its specificity for caspase-4. Unlike other substrates, it is designed to be selectively cleaved by caspase-4, making it an essential tool for studying the specific activity and role of this enzyme in various biological processes .

Eigenschaften

Molekularformel |

C28H40N6O11 |

|---|---|

Molekulargewicht |

636.7 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C28H40N6O11/c1-14(2)12-20(29-16(5)35)27(42)31-19(10-11-22(36)37)25(40)33-24(15(3)4)28(43)32-21(13-23(38)39)26(41)30-17-6-8-18(9-7-17)34(44)45/h6-9,14-15,19-21,24H,10-13H2,1-5H3,(H,29,35)(H,30,41)(H,31,42)(H,32,43)(H,33,40)(H,36,37)(H,38,39)/t19-,20-,21-,24-/m0/s1 |

InChI-Schlüssel |

KNKMVACCCNFUDD-CIEVZJJWSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.